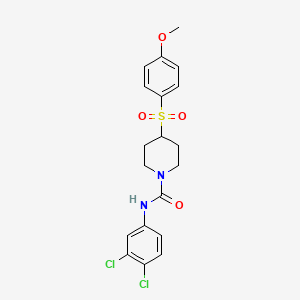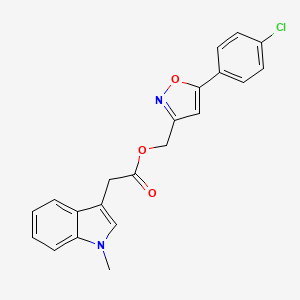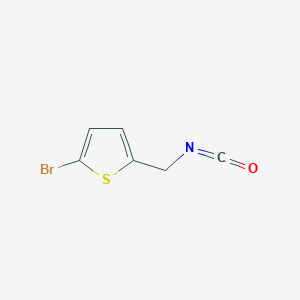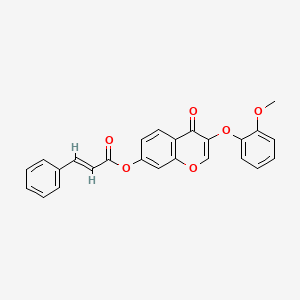
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate is a sophisticated synthetic compound Structurally, it features a chromenone core linked to a cinnamate moiety via an ether linkage, showcasing intricate chemical architecture
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate typically involves the following steps:
Preparation of Chromenone Core: : The synthesis begins with the formation of the chromenone core, typically through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Etherification: : The chromenone core undergoes an etherification reaction with 2-methoxyphenol in the presence of a base like potassium carbonate, producing 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-ol.
Cinnamoylation: : The hydroxyl group of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-ol is then esterified with cinnamoyl chloride, utilizing a base like pyridine or triethylamine to yield the target compound.
Industrial Production Methods
In an industrial setting, these reactions are scaled up using batch or continuous flow reactors. The choice of solvent, temperature control, and purification steps, like recrystallization or chromatography, are optimized for large-scale production to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate participates in various chemical reactions, including:
Oxidation: : The cinnamate moiety can undergo oxidative cleavage.
Reduction: : Reduction of the carbonyl group on the chromenone core can produce hydroxy derivatives.
Substitution: : Nucleophilic substitution can occur at reactive positions on the chromenone core or the cinnamate side chain.
Common Reagents and Conditions
Oxidation: : Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in dry solvents such as tetrahydrofuran.
Substitution: : Employs nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: : Forms carboxylic acids or aldehydes from the cleavage of the cinnamate moiety.
Reduction: : Produces alcohols from the reduction of the carbonyl group.
Substitution: : Generates various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate finds diverse applications:
Chemistry: : Used as a building block in organic synthesis and material science for creating novel polymers.
Biology: : Acts as a molecular probe in studying biological systems due to its fluorescent properties.
Medicine: : Investigated for its potential anti-inflammatory, antioxidant, and anticancer activities.
Industry: : Utilized in the formulation of specialty chemicals, such as UV absorbers in sunscreens or dyes in textile industries.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular proteins and nucleic acids. Its mechanism of action involves:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways Involved: : Modulation of signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Compared to other chromenone and cinnamate derivatives, 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate stands out due to its combined properties of both groups.
Similar Compounds
Chromenone derivatives like coumarin and flavonoids.
Cinnamate derivatives like ethyl cinnamate and ferulic acid.
Uniqueness: : The presence of both a chromenone core and a cinnamate side chain imparts unique photophysical properties and biological activities, making it a versatile compound for multiple applications.
This compound not only offers significant chemical intrigue but also holds promise for various practical applications, from advanced materials to potential therapeutic agents.
Properties
IUPAC Name |
[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O6/c1-28-20-9-5-6-10-21(20)31-23-16-29-22-15-18(12-13-19(22)25(23)27)30-24(26)14-11-17-7-3-2-4-8-17/h2-16H,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLGXEIPGBSGGK-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2986047.png)
![1,3-dimethyl-7-(3-methylbenzyl)-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2986049.png)
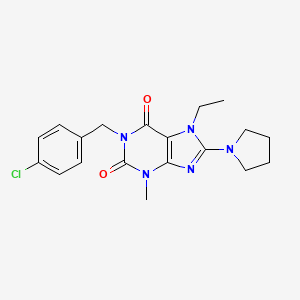
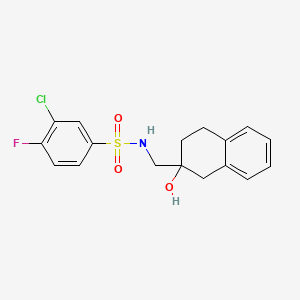
![N-(2-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2986052.png)
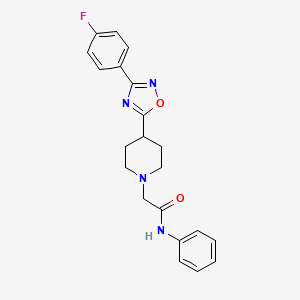
![6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2986055.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2986057.png)

![N-tert-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2986063.png)
![7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2986065.png)
